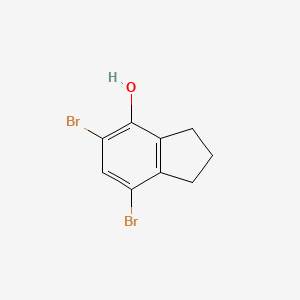

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Description

Significance of the Indane Core in Organic Synthesis and Medicinal Chemistry Scaffolds

The indane nucleus, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a privileged scaffold in the fields of organic synthesis and medicinal chemistry. researchgate.neteburon-organics.com This rigid structure provides a versatile platform for the development of therapeutic agents and complex molecular architectures. researchgate.net The diverse chemical properties of the indane moiety, combined with numerous possibilities for substitution on its fused ring system, allow for extensive structure-activity relationship (SAR) studies. eburon-organics.com

Indane and its analogues are integral components of several commercial drugs, including the antiviral agent Indinavir and the non-steroidal anti-inflammatory drug (NSAID) Sulindac. eburon-organics.comtudublin.ie Furthermore, pharmacophores based on the indane core, such as aminoindanes and indanediones, have been crucial in the development of neuroprotective and neuroleptic molecules. researchgate.neteburon-organics.com The indanone moiety, a close analogue, is a common intermediate in the synthesis of medicinally important compounds and is found in various natural products with significant therapeutic properties. researchgate.netsemanticscholar.org The continued interest in this scaffold stems from its proven track record in successful drug candidates and its potential for creating novel therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions. tudublin.ienih.gov

Overview of Halogenated Indane Derivatives and Their Synthetic Utility

Halogenation is a fundamental strategy in organic synthesis to modify the physicochemical properties of a molecule and to provide a reactive handle for further functionalization. mdpi.com In the context of the indane scaffold, halogenated derivatives are valuable intermediates. The introduction of halogens, such as bromine or chlorine, onto the aromatic ring or the aliphatic portion of the indane core can significantly influence the molecule's electronic properties and reactivity. mdpi.commdpi.com

Brominated indane derivatives, in particular, serve as key precursors in a variety of chemical transformations. Bromination can be achieved through mechanisms like electrophilic aromatic substitution or free-radical reactions, often using reagents such as N-bromosuccinimide (NBS). nih.gov The resulting bromo-indanes can then participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This synthetic versatility makes halogenated indanes powerful building blocks for constructing more complex and functionally diverse molecules. researchgate.net For instance, the bromination of an indanone core is often a critical initial step for the subsequent functionalization required to develop potent kinase inhibitors or other biologically active compounds. nih.gov

Structural Context of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol within Dihydroindenol Chemistry

This compound belongs to the dihydroindenol class of compounds, which are characterized by the core indane structure bearing a hydroxyl (-OH) group. The specific structure of this compound features a di-brominated aromatic ring, with bromine atoms positioned at carbons 5 and 7. The hydroxyl group is located at position 4, making it a phenol (B47542). The "2,3-dihydro-1H-indene" portion of the name indicates that the five-membered ring is saturated.

The placement of the two bromine atoms and the phenolic hydroxyl group on the aromatic ring defines the compound's chemical character. The electron-withdrawing nature of the bromine atoms influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards further electrophilic substitution. The hydroxyl group, in turn, can act as a hydrogen bond donor and can be derivatized to form ethers or esters. This specific arrangement of functional groups—a phenol flanked by two bromine atoms on a rigid bicyclic scaffold—makes this compound a distinct and potentially useful intermediate for synthetic chemists aiming to create highly functionalized indane-based molecules. Its structure is comparable to other brominated indanols like 5-Bromo-2,3-dihydro-1H-inden-4-ol and 7-Bromo-2,3-dihydro-1H-inden-4-ol, but the presence of two bromine atoms offers unique reactivity and steric properties. chemscene.comachemblock.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

5,7-dibromo-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H8Br2O/c10-7-4-8(11)9(12)6-3-1-2-5(6)7/h4,12H,1-3H2 |

InChI Key |

PSRWWCYJKAIYGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2Br)Br)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5,7 Dibromo 2,3 Dihydro 1h Inden 4 Ol

Reactivity of the Bromine Substituents on the Aromatic Ring

The two bromine atoms on the aromatic ring are significant sites for reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl halides, such as 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, are generally less reactive towards nucleophilic substitution reactions compared to alkyl halides. quora.comck12.org This reduced reactivity is attributed to two main factors: the resonance stabilization between the lone pairs of the halogen and the aromatic π-system, which imparts a partial double bond character to the carbon-bromine bond, and the sp² hybridization of the carbon atom, which results in a shorter and stronger bond. quora.comshaalaa.com

For a nucleophilic aromatic substitution (SNAr) to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. shaalaa.com In the case of this compound, the hydroxyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atoms by common nucleophiles under standard conditions is expected to be challenging. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong base to generate a more potent nucleophile, these reactions may be induced.

The bromine substituents on the aromatic ring of this compound are well-suited for participation in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a particularly powerful method for forming carbon-carbon bonds.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar dihaloaryl compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. It is plausible that either one or both bromine atoms could be substituted, depending on the stoichiometry of the reagents and the reaction conditions.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 1,4-Dibromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 98 |

| 4,7-Dibromobenzothiadiazole | Thiophene-2-boronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene | 85 |

Reactions Involving the Hydroxyl Group at Position 4

The phenolic hydroxyl group at position 4 is a key functional handle for various transformations, including esterification, etherification, and oxidation.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a base, reacts with an alkyl halide.

The reactivity of the hydroxyl group may be influenced by steric hindrance from the adjacent bromine atom at position 5 and the dihydroindene ring structure. However, these reactions are generally robust and should proceed under appropriate conditions to yield a variety of ester and ether derivatives.

Phenols can be oxidized to quinones, and the hydroxyl group in this compound is susceptible to this transformation. libretexts.org The oxidation can be carried out using a variety of oxidizing agents, such as chromic acid, Fremy's salt, or through electrochemical methods. libretexts.orgnih.gov The electrochemical oxidation of polycyclic aromatic phenols offers a greener alternative to traditional chemical oxidants. nih.gov

The oxidation of this compound would likely yield the corresponding p-quinone, 5,7-dibromo-2,3-dihydro-1H-indene-4,7-dione, given the para-relationship between the hydroxyl group and the hydrogen at position 7. The presence of the electron-withdrawing bromine atoms may influence the oxidation potential of the phenol (B47542).

| Reagent | Reaction Conditions | Notes |

|---|---|---|

| Chromic acid (H₂CrO₄) | Aqueous acetone | Strong oxidizing agent, can lead to side products. |

| Fremy's salt ((KSO₃)₂NO) | Aqueous solution, mild conditions | A stable free radical, often gives clean oxidation. |

| Salcomine-O₂ | Organic solvents | Catalytic oxidation using molecular oxygen. |

| Electrochemical oxidation | Various electrolytes and electrodes | Environmentally friendly method. nih.gov |

Transformations of the Dihydroindene Ring System

The dihydroindene ring system itself can undergo transformations, such as dehydrogenation to form a more unsaturated system or ring expansion to create a larger carbocyclic framework.

Dehydrogenation of the 2,3-dihydroindene moiety would lead to the formation of the corresponding indene (B144670) derivative. This process introduces a double bond into the five-membered ring, extending the conjugated π-system of the molecule. This can be achieved through catalytic dehydrogenation, often using a palladium catalyst at elevated temperatures, or with chemical oxidizing agents. wikipedia.org

More advanced transformations, such as ring expansion, have been reported for indene derivatives. For instance, photoredox-catalyzed carbon-atom insertion can convert an indene into a naphthalene (B1677914) scaffold. nih.govnih.gov While this has been demonstrated on indene itself, the principles could potentially be applied to derivatives of this compound, offering a pathway to highly substituted naphthalene compounds.

Modifications of the Five-Membered Ring (e.g., α-prenylation, alkylation)

Modifications of the five-membered ring of this compound, particularly at the α-position to the hydroxyl group (the 3-position), are not extensively documented. However, general principles of alkylation of carbonyl compounds can provide insights into potential synthetic routes if the hydroxyl group were oxidized to a ketone, forming the corresponding indanone. The resulting 5,7-dibromo-2,3-dihydro-1H-inden-1-one could then potentially undergo α-alkylation.

The alkylation of enolates, formed by the deprotonation of a ketone at the α-carbon, is a fundamental carbon-carbon bond-forming reaction. For an analogous indanone, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. Subsequent reaction with an alkyl halide, like a prenyl bromide, would introduce the alkyl group at the α-position. The choice of solvent and temperature is crucial in controlling the regioselectivity of this reaction, particularly in unsymmetrical ketones.

It is important to note the distinction between C-alkylation and O-alkylation. While C-alkylation is generally favored for enolates with alkyl halides, the reaction conditions can influence the outcome. pharmaxchange.inforeddit.com Protic solvents can favor C-alkylation by solvating the oxygen atom of the phenolate, thus making the carbon nucleophile more accessible. pharmaxchange.info

A plausible, though not directly reported, pathway for the α-prenylation of the five-membered ring of the title compound would first involve oxidation of the secondary alcohol to a ketone. The resulting 5,7-dibromo-2,3-dihydro-1H-inden-1-one could then be subjected to standard alkylation conditions.

Table 1: General Conditions for α-Alkylation of Ketones (Analogous Systems)

| Reagent/Condition | Purpose | Reference |

| Lithium Diisopropylamide (LDA) | Strong base for enolate formation | General Organic Chemistry Principle |

| Prenyl bromide | Alkylating agent for prenylation | nih.gov |

| Tetrahydrofuran (THF) | Aprotic solvent | General Organic Chemistry Principle |

| Low Temperature (-78 °C) | Kinetic control of enolate formation | General Organic Chemistry Principle |

Ring Opening or Expansion Reactions

The indane skeleton is relatively stable; however, under specific conditions, ring opening or expansion reactions can be induced. For derivatives of 2,3-dihydro-1H-indene, these transformations often require significant activation, for instance, through the introduction of strain or reactive functional groups.

While no direct reports on the ring opening of this compound were found, ring expansion of related indanone systems to form naphthalenes has been documented. A notable example is the photoredox-enabled insertion of a functionalized carbon atom into the indene ring system to yield substituted naphthalenes. nih.gov This transformation proceeds under mild conditions and tolerates a variety of functional groups.

Another relevant transformation is the ring expansion of 1-indanones to 2-halo-1-naphthols. This two-step process involves the reaction of a 1-indanone (B140024) with a haloform (e.g., bromoform) in the presence of a base. This method provides access to functionalized naphthols which are valuable synthetic intermediates. nih.gov Given that this compound can be oxidized to the corresponding 5,7-dibromo-1-indanone, this ring expansion pathway is a plausible transformation for this system.

Table 2: Ring Expansion of 1-Indanones to 2-Bromo-1-naphthols (Analogous Systems)

| Starting Material | Reagents | Product | Yield | Reference |

| Substituted 1-Indanone | 1. Bromoform (CHBr₃), Base 2. Deprotection (if applicable) | Substituted 2-Bromo-1-naphthol | Good to Excellent | nih.gov |

Role as a Synthetic Intermediate in Complex Molecule Construction

The functional group array of this compound, comprising a nucleophilic phenol, two bromine atoms amenable to cross-coupling reactions, and a modifiable five-membered ring, makes it a potentially valuable building block in the synthesis of more complex molecules. The bromine atoms can serve as handles for the introduction of various substituents through reactions like Suzuki, Heck, or Sonogashira coupling, allowing for the construction of elaborate molecular architectures.

The indane core itself is a structural motif found in various biologically active compounds and natural products. For instance, the gilvocarcin family of antitumor antibiotics features a complex polycyclic framework that can be conceptually derived from functionalized indane precursors. nih.govnih.gov While the direct use of this compound in the synthesis of such complex molecules has not been reported, its structural features suggest its potential as a starting material for the synthesis of novel analogues. The ability to perform ring expansion to a naphthalene system further broadens its synthetic utility. nih.gov

Furthermore, the phenolic hydroxyl group can be used to direct further electrophilic aromatic substitution or can be alkylated or acylated to introduce additional functionality. The combination of these reactive sites provides a platform for the divergent synthesis of a library of complex molecules.

Table 3: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | Aryl-substituted indanol |

| Heck Coupling | Pd catalyst, Base, Alkene | Alkenyl-substituted indanol |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Alkyne | Alkynyl-substituted indanol |

| O-Alkylation | Base, Alkyl halide | Ether functionality |

| Oxidation followed by Ring Expansion | Oxidizing agent; CHBr₃, Base | Functionalized bromonaphthol |

Spectroscopic and Structural Elucidation of 5,7 Dibromo 2,3 Dihydro 1h Inden 4 Ol and Analogous Indane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows chemists to deduce the connectivity and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the different types of protons (¹H nuclei) in a molecule. The chemical environment of each proton influences its resonance frequency, resulting in a spectrum with distinct signals. Key parameters in a ¹H NMR spectrum include the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which reveals the relative number of protons giving rise to the signal, and the splitting pattern (multiplicity), which provides information about neighboring protons.

Table 1: Predicted ¹H NMR Data for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | 7.0 - 7.5 | Singlet (s) | 1H |

| CH-OH | 4.5 - 5.5 | Multiplet (m) | 1H |

| CH₂ | 2.5 - 3.5 | Multiplet (m) | 2H |

| CH₂ | 2.0 - 3.0 | Multiplet (m) | 2H |

| OH | Variable | Broad Singlet (br s) | 1H |

Note: This is a predicted data table based on general principles and data from analogous compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the nine carbon atoms. The carbon atoms attached to the bromine atoms (C5 and C7) would be significantly shifted downfield. The carbon bearing the hydroxyl group (C4) would also appear at a characteristic downfield chemical shift. The remaining aromatic and aliphatic carbons would resonate at their expected chemical shift ranges.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 30 - 40 |

| C2 | 20 - 30 |

| C3 | 30 - 40 |

| C3a | 140 - 150 |

| C4 | 145 - 155 |

| C5 | 110 - 120 |

| C6 | 120 - 130 |

| C7 | 110 - 120 |

| C7a | 140 - 150 |

Note: This is a predicted data table based on general principles and data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in identifying neighboring protons and tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. It is an excellent technique for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of this compound can be achieved, thus confirming its chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic ring. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic CH₂ groups would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be expected to appear in the fingerprint region, typically below 800 cm⁻¹. An IR spectrum of the related compound 5-bromo-2,3-dihydro-1H-inden-1-one is available in the NIST Chemistry WebBook, which can provide a reference for the expected peak locations for the indane core. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-Br | Below 800 |

Note: This is a predicted data table based on general principles of IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, which is a crucial piece of information for confirming the molecular formula. For this compound (C₉H₈Br₂O), HRMS would be used to confirm this exact molecular formula. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum would provide further structural information. The molecule would likely undergo fragmentation through the loss of the hydroxyl group, bromine atoms, and cleavage of the five-membered ring, leading to the formation of characteristic fragment ions. Analysis of these fragments can help to piece together the structure of the original molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the analysis of this compound and its analogs, LC separates the target compound from impurities or other derivatives based on its physicochemical properties, such as polarity, before it enters the mass spectrometer for detection.

The mass spectrometer ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z). For brominated compounds like this compound, mass spectrometry is particularly informative due to the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. nih.gov This results in a distinctive isotopic pattern in the mass spectrum. A molecule containing two bromine atoms, such as the target compound, will exhibit a characteristic triplet of peaks: a molecular ion peak (M), an M+2 peak, and an M+4 peak, with an intensity ratio of approximately 1:2:1. This unique signature provides a high degree of confidence in the identification of dibrominated species.

In tandem mass spectrometry (LC-MS/MS), precursor ions are selected and fragmented to produce product ions. This fragmentation pattern offers further structural information. For this compound, common fragmentation pathways could include the loss of a bromine atom (Br•), a water molecule (H₂O) from the hydroxyl group, or cleavage of the five-membered ring. The specific transitions, such as the detection of the bromide ion (Br⁻), can be used for selective and sensitive quantification. researchgate.net Method development for brominated compounds often utilizes electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov

The following table outlines typical parameters that could be employed in an LC-MS method for the analysis of brominated indane derivatives, based on established methods for similar halogenated organic molecules. ekb.eg

| Parameter | Typical Value / Condition |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 2.7 µm) ekb.eg |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) formate) ekb.eg |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS Detection | Tandem Quadrupole (MS/MS) |

| Scan Type | Selected Reaction Monitoring (SRM) for quantification; Full scan for identification |

| Key Diagnostic Feature | Characteristic 1:2:1 isotopic pattern for dibrominated compounds (M, M+2, M+4) |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like this compound, the primary chromophore responsible for UV absorption is the substituted benzene (B151609) ring.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions associated with the aromatic system. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the aromatic ring. Compared to the parent indane molecule, the presence of the hydroxyl (-OH) and two bromine (-Br) atoms on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is because these substituents act as auxochromes, which possess non-bonding electrons that can interact with the π-electron system of the ring, effectively extending the conjugation and lowering the energy gap between the ground and excited states.

Solvent polarity can also influence the position of λmax. researchgate.net For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. The study of these spectral shifts can provide information about the nature of the electronic transitions and the interaction between the molecule and its environment.

The table below illustrates the expected effect of substitution on the primary π → π* absorption band of the aromatic ring.

| Compound | Key Chromophore / Substituents | Expected λmax (nm) | Type of Transition |

|---|---|---|---|

| Benzene | Aromatic Ring | ~255 | π → π |

| Indane | Benzene ring fused to cyclopentane (B165970) | ~265-275 | π → π |

| This compound | Benzene ring with -OH, -Br auxochromes | >275 (Predicted Bathochromic Shift) | π → π* |

X-Ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not publicly available, data from closely related bromo-indane derivatives provide significant insight into the expected structural features. For example, the crystal structures of 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one and 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one have been determined. nih.govnih.gov These structures confirm the planarity of the aromatic ring and the puckered conformation of the five-membered dihydroindene ring.

The table below presents crystallographic data for a highly analogous compound, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, to illustrate the type of detailed structural information obtained from such an analysis. nih.gov

| Crystallographic Parameter | Reported Value for 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one nih.gov |

|---|---|

| Chemical Formula | C₉H₈BrNO |

| Molecular Weight | 226.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6362 (4) |

| b (Å) | 8.3655 (2) |

| c (Å) | 17.4913 (5) |

| β (°) | 113.128 (4) |

| Volume (ų) | 1700.37 (10) |

| Z (Molecules per unit cell) | 8 |

Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) where applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species that possess unpaired electrons. youtube.com These paramagnetic species include free radicals, many transition metal ions, and certain defects in crystal lattices. youtube.com The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. auburn.edu

For a stable, closed-shell molecule like this compound in its ground state, all electrons are paired. Therefore, the compound is diamagnetic and would be considered "EPR silent," meaning it would not produce an EPR signal.

However, EPR spectroscopy could become applicable under specific circumstances where the indane derivative is converted into a paramagnetic species. Such scenarios include:

Formation of Radical Ions: Through chemical or electrochemical oxidation or reduction, the molecule could be converted into a radical cation or radical anion, both of which would have an unpaired electron and be detectable by EPR.

Radiolysis: Exposure to high-energy ionizing radiation can induce the formation of free radicals within a sample, which could be studied directly by EPR, particularly in a solid matrix where their lifetime is extended. nih.gov

Involvement in Radical Reactions: If the compound participates in a chemical reaction that involves short-lived radical intermediates, the EPR spin-trapping technique could be employed. nih.gov This method uses a "spin trap" molecule to react with the transient radical, forming a more stable radical adduct that can be readily detected and characterized by EPR. nih.gov

Thus, while EPR is not a standard characterization tool for the ground-state molecule itself, it serves as a powerful method to investigate its radical chemistry and behavior under oxidative, reductive, or high-energy conditions.

Computational Chemistry and Theoretical Studies on 5,7 Dibromo 2,3 Dihydro 1h Inden 4 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. dtaborgroup.com However, specific research detailing these properties for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is absent from the current body of scientific literature.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.comyoutube.com A large HOMO-LUMO gap generally implies high stability. While methods like Density Functional Theory (DFT) are commonly used to calculate these values for various molecules, including other complex heterocyclic compounds, no such analysis has been published for this compound. researchgate.net

Prediction of Charge Distribution and Electrostatic Potentials

Analysis of charge distribution and electrostatic potential maps provides insight into a molecule's polarity and the regions susceptible to electrophilic or nucleophilic attack. Techniques like Hirshfeld surface analysis have been applied to structurally related compounds, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to understand intermolecular interactions. nih.gov However, specific predictions of the electrostatic potential for this compound are not available.

Prediction of Reactivity and Stability Parameters

Global chemical reactivity descriptors, often derived from HOMO and LUMO energies, are used to predict the reactivity and stability of a molecule. dtaborgroup.com Due to the lack of foundational quantum chemical calculations for this compound, no specific data on its reactivity and stability parameters have been reported.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are employed to study the three-dimensional structure and dynamic behavior of molecules. For instance, the cyclopentene (B43876) ring conformation has been analyzed in related dibromo-indane derivatives like 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. nih.gov This type of detailed conformational study has not been performed or published for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a key method for elucidating reaction mechanisms at a molecular level. While there are general studies on the synthesis of substituted indenol ethers, specific computational investigations into the reaction pathways involving this compound are currently unavailable in the literature. acs.org

Theoretical Spectroscopic Data Predictions

Computational methods can predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) to aid in the characterization of compounds. While experimental NMR spectra are available for some related bromo-indanol isomers, theoretical predictions for this compound have not been documented. nih.gov

Potential Applications and Further Research Directions in the Field of Indane Derivatives

Role as Versatile Synthetic Building Blocks and Intermediates

The true potential of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol lies in its utility as a versatile synthetic building block. The bromine atoms and the hydroxyl group serve as reactive handles for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. Brominated organic compounds are crucial intermediates in organic synthesis due to the versatility of the carbon-bromine bond. nus.edu.sgnih.gov

The two bromine atoms at the 5- and 7-positions of the aromatic ring are particularly significant. They are prime candidates for participation in palladium-catalyzed cross-coupling reactions, one of the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. nih.govmdpi.com Reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide range of substituents. nih.govmdpi.com This allows for the systematic modification of the molecule's electronic and steric properties. For instance, coupling with various boronic acids (Suzuki-Miyaura reaction) can attach new aryl or heteroaryl moieties, extending the π-conjugated system. nih.govlibretexts.org

Furthermore, the hydroxyl group at the 4-position adds another layer of synthetic utility. It can be:

Alkylated or Acylated: To introduce various ether or ester functionalities.

Oxidized: To yield the corresponding indanone, a common structural motif in biologically active molecules. beilstein-journals.org

Used for Chiral Resolution: The secondary alcohol allows for separation into its constituent enantiomers, providing access to optically active indane building blocks for asymmetric synthesis. researchgate.net

The combination of these functional groups allows for sequential and regioselective modifications, making this compound a valuable intermediate for creating diverse chemical libraries.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality | Citation |

|---|---|---|---|---|

| Aryl Bromide (C5/C7-Br) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-Aryl Bond (Biaryls) | nih.govlibretexts.org |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | C-Alkynyl Bond (Arylethynes) | mdpi.com | |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Base | C-Amino Bond (Arylamines) | mdpi.com | |

| Lithium-Halogen Exchange | n-BuLi, followed by Electrophile (e.g., CO₂) | C-Li, then C-COOH, etc. | ||

| Hydroxyl (C4-OH) | Oxidation | PCC, DMP, or Swern conditions | Ketone (Indanone) | beilstein-journals.org |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (O-R) |

Contributions to Ligand Design and Organocatalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net The rigid indane scaffold is an excellent platform for designing such ligands because it limits conformational flexibility, which can lead to higher enantioselectivities in catalytic reactions. mdpi.com

Specifically, amino-indanol derivatives have proven to be highly effective ligands. For example, (1S,2R)-1-amino-2-indanol has been successfully used as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation, achieving high yields and enantiomeric excesses. mdpi.com The inherent rigidity of the indane framework was deemed crucial for achieving good stereochemical control. mdpi.com

This compound is a promising precursor for a new class of chiral ligands. Following chiral resolution of the alcohol, the bromine atoms can be substituted with coordinating groups, such as phosphines, through reactions like lithium-halogen exchange followed by quenching with a chlorophosphine, or via palladium-catalyzed phosphination. acs.org This would lead to novel P,N- or P,O-type ligands, where the stereocenter at the hydroxyl-bearing carbon can effectively control the chiral environment around a coordinated metal center. The steric and electronic properties of these new ligands could be fine-tuned by modifying the substituents on the phosphorus atoms or by further derivatization at the nitrogen or oxygen atom. Indenyl phosphine (B1218219) ligands have already been shown to be a versatile class for various cross-coupling reactions. rsc.org

| Indane Derivative | Ligand Type | Application | Citation |

|---|---|---|---|

| (1S,2R)-1-Amino-2-indanol | Amino Alcohol (N,O-Ligand) | Ru-catalyzed Asymmetric Transfer Hydrogenation | mdpi.com |

| Indomuscone-based Phosphines | Monodentate Phosphine (P-Ligand) | Pd-catalyzed Telomerization and Cross-Coupling | acs.org |

| Indenyl Phosphines | Phosphine (P-Ligand) | Pd-catalyzed C-C and C-N Cross-Coupling | rsc.org |

Precursors for Advanced Materials, Including Light-Emitting Materials

The field of organic electronics relies on π-conjugated molecules for applications in devices like organic light-emitting diodes (OLEDs). rsc.org Bridged oligophenylenes, such as fluorene, are key components in these materials. researchgate.net Dihydroindenofluorenes (DHIFs), which are constructed from a terphenyl backbone and can be synthesized from indane precursors, have emerged as highly promising building blocks for efficient organic semiconductors. rsc.orgrsc.org These materials have been successfully used as hosts in high-performance phosphorescent OLEDs (PhOLEDs). researchgate.netnih.gov

This compound is an ideal starting point for the synthesis of novel DHIFs and other extended π-systems. The two bromine atoms provide handles for palladium-catalyzed reactions, such as Suzuki coupling, to build up the larger aromatic structures required for light-emitting materials. rsc.org By carefully choosing the coupling partners, the electronic properties, such as the HOMO/LUMO energy levels and the triplet state energy, can be precisely tuned. The rigidification of the molecular structure by incorporating the indane unit can lead to materials with excellent thermal and morphological stability, which is crucial for device longevity. nih.gov The dihydroindeno[2,1-b]carbazole unit, for instance, has been used as a foundational building block in materials for OLEDs. researchgate.net

Development of Novel Indane-Based Chemical Entities for Broader Chemical Research

The indane nucleus is a common feature in a multitude of biologically active compounds, including drugs approved for clinical use such as the anti-inflammatory agent Sulindac and the AIDS medication Indinavir. eburon-organics.comeburon-organics.com Derivatives of the indane scaffold have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. researchgate.netnih.govnih.gov

This compound serves as an excellent starting platform for the generation of novel indane-based molecules for biological screening. tudublin.ie The three functional groups can be independently or sequentially modified to create a large library of analogues. For example, the bromine atoms can be converted into a variety of other groups to probe structure-activity relationships (SAR). eburon-organics.com The hydroxyl group can be oxidized to the corresponding indanone, a key structural element in many bioactive compounds, including some with potential anticancer activity. nih.govtudublin.ie The development of hybrid molecules incorporating the indane scaffold with other pharmacophores is a promising strategy for discovering new therapeutic agents. tudublin.ie

| Compound Class | Reported Biological Activity | Citation |

|---|---|---|

| Indinavir | Antiviral (HIV Protease Inhibitor) | eburon-organics.commdpi.com |

| Donepezil | Neuroprotective (Alzheimer's Disease) | eburon-organics.commdpi.com |

| 2-Aryl-1,3-indandiones | Anti-inflammatory, Analgesic, Anticoagulant | nih.gov |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives | Anticancer | tudublin.ie |

| Chalcone derivatives containing indanone | Antiviral (Anti-TMV) | nih.gov |

Future Perspectives in Synthetic Methodology Development for Dihydroindenol Systems

While classical methods for synthesizing the indane nucleus, such as intramolecular Friedel-Crafts reactions, are well-established, there is a continuous need for more efficient, selective, and sustainable synthetic methodologies. sci-hub.runih.gov A key future direction is the development of asymmetric syntheses to access highly functionalized, enantiopure indanols. researchgate.net Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex molecules with multiple stereocenters from simple precursors in a single pot. researchgate.netnih.gov Applying such strategies to the synthesis of dihydroindenol systems would be a significant advance, providing rapid access to chiral building blocks.

Further research should also focus on late-stage functionalization of the indane core. Developing new catalytic methods for selective C-H activation on the dihydroindenol skeleton would be highly valuable, as it would allow for the introduction of functional groups without the need for pre-functionalized substrates. Moreover, exploring novel multicomponent reactions (MCRs) that incorporate the indane scaffold could lead to the rapid assembly of complex and diverse molecular structures. purdue.edu

Exploration of New Chemical Transformations for Brominated Dihydroindenols

The two bromine atoms on the this compound scaffold are gateways to a vast chemical space. While palladium-catalyzed cross-coupling reactions are the most prominent transformations, other avenues remain to be explored. nih.gov For instance, developing conditions for selective mono-functionalization would be highly desirable, allowing for the stepwise introduction of two different substituents at the 5- and 7-positions. This could be achieved by leveraging subtle differences in the electronic environment of the two C-Br bonds or by using catalysts with high steric hindrance.

Beyond cross-coupling, other transformations of the aryl bromide groups could be investigated. These include:

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Borylation: Conversion of the C-Br bond to a C-B bond, creating a boronic ester derivative that can then be used in subsequent Suzuki couplings.

Reductive dehalogenation: Selective removal of one or both bromine atoms to access mono-bromo or unsubstituted indanols.

Transition metal-catalyzed carbonylation: To introduce aldehyde, ketone, or ester functionalities.

Exploring these and other transformations will unlock the full synthetic potential of brominated dihydroindenols, solidifying their role as powerful intermediates in organic synthesis. tubitak.gov.tr

Q & A

Q. Table 1: Representative NMR Data (DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| OH | 8.62 | s (broad) | 1H |

| Aromatic H | 7.11–6.60 | m/dd | 2H |

| CH₂ (dihydro) | 3.21 | t (J=7.5 Hz) | 2H |

Advanced: How can contradictions in stereochemical assignments of brominated dihydroindenols be resolved?

Methodological Answer:

Discrepancies in stereochemistry (e.g., R vs. S configurations) arise from ambiguous NOE or coupling constant data. To resolve these:

- X-ray Crystallography : Definitive structural elucidation via single-crystal XRD.

- Enzymatic Kinetics : Compare reaction rates of enantiomers with chiral catalysts (e.g., lipases) to infer absolute configuration .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., dehydrohalogenation to indenone) can be monitored via periodic HPLC analysis (C18 column, 60:40 MeCN:H₂O). Stability studies show <5% degradation over 6 months under optimal conditions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate activation energies for SN2 reactions. Key steps:

Optimize geometry of the brominated compound and nucleophile (e.g., OH⁻).

Identify transition states using QST2/QST3 methods.

Analyze Fukui indices to map electrophilic sites (C-Br bonds typically show high reactivity). Results correlate with experimental kinetics (e.g., k ~10⁻³ s⁻¹ in DMF at 25°C) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid skin contact due to potential halogen toxicity.

- Spills require neutralization with 10% NaHCO₃ followed by adsorption (vermiculite). Waste disposal must comply with EPA guidelines for brominated organics .

Advanced: How does steric hindrance influence regioselectivity in further functionalization?

Methodological Answer:

The 5,7-dibromo substitution creates steric bulk, directing electrophiles (e.g., NO₂⁺) to the less hindered C2 position. Competitive pathways can be modeled using Hammett plots (σ⁺ values) or steric maps (e.g., A-value calculations). Experimental validation via kinetic studies (e.g., 70% yield for C2 nitration vs. <5% at C5/C7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.